2-Ethoxy-1-naphthoic acid

Description

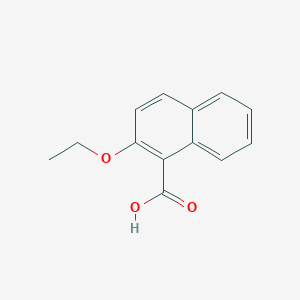

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxynaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-2-16-11-8-7-9-5-3-4-6-10(9)12(11)13(14)15/h3-8H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYFBSSDLYGWAHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062277 | |

| Record name | 2-Ethoxy-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2224-00-2 | |

| Record name | 2-Ethoxy-1-naphthalenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2224-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthalenecarboxylic acid, 2-ethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002224002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenecarboxylic acid, 2-ethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethoxy-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxy-1-naphthoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.042 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethoxy-1-naphthoic Acid (CAS: 2224-00-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Ethoxy-1-naphthoic acid (CAS: 2224-00-2), a key intermediate in the synthesis of the semi-synthetic penicillin antibiotic, Nafcillin.[1] This document details the physicochemical properties, synthesis methodologies, and analytical procedures for this compound. While direct biological activity of this compound is not extensively documented, its critical role in the production of Nafcillin underscores its importance in pharmaceutical development. This guide also explores the mechanism of action of Nafcillin to provide a broader context for the relevance of its synthetic precursors.

Chemical and Physical Properties

This compound is a naphthoic acid derivative with an ethoxy group at the 2-position of the naphthalene (B1677914) ring. It is a white to off-white crystalline solid.[1][2]

| Property | Value | Source |

| CAS Number | 2224-00-2 | [3][4] |

| Molecular Formula | C₁₃H₁₂O₃ | [4][5] |

| Molecular Weight | 216.24 g/mol | [4][5] |

| Appearance | White to Almost white powder to crystal | [1][2] |

| Melting Point | 141-145 °C | [1] |

| Purity | >98% | [4] |

| Solubility | Soluble in organic solvents, limited solubility in water. | [5] |

| LogP | 3.00 | [6] |

Synthesis of this compound

Two primary synthetic routes for this compound are detailed in the patent literature. Both methods provide high yields and are suitable for industrial-scale production.

Method 1: Oxidation of 2-Ethoxy-1-naphthaldehyde (B42516)

This method involves a two-step process starting from 2-hydroxy-1-naphthaldehyde (B42665).[1]

Experimental Protocol:

Step 1: Synthesis of 2-Ethoxy-1-naphthaldehyde

-

Dissolve 2-hydroxy-1-naphthaldehyde in absolute ethanol.

-

Add sodium bisulfate monohydrate as a catalyst.

-

Heat the mixture to reflux.

-

After the reaction is complete, recycle a portion of the ethanol.

-

Pour the remaining solution into purified water to precipitate 2-ethoxy-1-naphthaldehyde.

-

Filter and dry the product.

Step 2: Oxidation to this compound

-

Dissolve the 2-ethoxy-1-naphthaldehyde obtained in the previous step in acetone (B3395972) and heat until fully dissolved.

-

Under alkaline conditions, add hydrogen peroxide to initiate the oxidation reaction.

-

After the reaction is complete, recycle the acetone.

-

Acidify the remaining solution to precipitate the final product, this compound, as a white crystalline solid.[1]

-

Filter, wash with water, and dry the product.

Method 2: Grignard Reaction of 1-Bromo-2-ethoxynaphthalene (B1337326)

This alternative synthesis route starts from 2-ethoxynaphthalene (B165321) and proceeds through a Grignard reaction.[2]

Experimental Protocol:

Step 1: Bromination of 2-Ethoxynaphthalene

-

In the presence of a catalyst, react 2-ethoxynaphthalene with 1,3-dibromo-5,5-dimethylhydantoin (B127087) to prepare 1-bromo-2-ethoxynaphthalene.

Step 2: Grignard Reaction and Carboxylation

-

React the 1-bromo-2-ethoxynaphthalene from the previous step with magnesium powder in an organic solvent to form the Grignard reagent.

-

Introduce carbon dioxide gas into the reaction mixture to perform a Grignard carboxylation reaction.

-

Hydrolyze the reaction liquid in an acidic aqueous solution to obtain this compound.[2]

Analytical Methods

High-performance liquid chromatography (HPLC) is a suitable method for the analysis and purification of this compound.

HPLC Protocol:

-

Column: A reverse-phase column such as Newcrom R1 can be used.[6]

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acidifier like phosphoric acid is effective. For mass spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[6]

-

Detection: UV detection is appropriate for this aromatic compound.

This method is scalable and can be adapted for preparative separation to isolate impurities.[6]

Spectroscopic Data (Inferred)

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the ethoxy group (a triplet and a quartet), aromatic protons of the naphthalene ring, and a singlet for the carboxylic acid proton. |

| ¹³C NMR | Resonances for the ethoxy carbons, aromatic carbons of the naphthalene ring, and the carbonyl carbon of the carboxylic acid. |

| IR | A broad O-H stretch for the carboxylic acid, C-H stretches for the aromatic and aliphatic protons, a strong C=O stretch for the carbonyl group, and C-O stretches for the ether and carboxylic acid. |

| MS | A molecular ion peak corresponding to the molecular weight of 216.24 g/mol , and fragmentation patterns characteristic of the loss of the ethoxy and carboxylic acid groups. |

Biological Significance and Application in Drug Development

The primary significance of this compound in drug development lies in its role as a key intermediate in the synthesis of Nafcillin, a narrow-spectrum, β-lactamase-resistant penicillin antibiotic.[1] Nafcillin is particularly effective against penicillinase-producing staphylococci.

Role in Nafcillin Synthesis

This compound is converted to its acyl chloride, which is then reacted with 6-aminopenicillanic acid (6-APA) to form the core structure of Nafcillin.

Mechanism of Action of Nafcillin

Nafcillin, like other penicillin antibiotics, inhibits the final step of bacterial cell wall synthesis (transpeptidation) by acylating the transpeptidase enzyme. This leads to the formation of a defective cell wall that is osmotically unstable, resulting in bacterial cell lysis.

References

- 1. CN102249903A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 2. CN102249904B - Synthesis method of 2-ethoxy naphthoic acid - Google Patents [patents.google.com]

- 3. This compound | 2224-00-2 [chemicalbook.com]

- 4. calpaclab.com [calpaclab.com]

- 5. CAS 2224-00-2: 2-Ethoxy-1-naphthalenecarboxylic acid [cymitquimica.com]

- 6. This compound | SIELC Technologies [sielc.com]

A Technical Guide to the Physicochemical Properties of 2-Ethoxy-1-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxy-1-naphthoic acid, a derivative of naphthalene (B1677914), is a molecule of interest in organic synthesis and medicinal chemistry. Its structural features, comprising a naphthalene core, an ethoxy group, and a carboxylic acid moiety, impart a unique combination of lipophilicity and acidic character. These characteristics are pivotal in determining its behavior in chemical reactions and biological systems. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with experimental protocols and visual diagrams to facilitate a deeper understanding for research, development, and drug discovery applications.

Core Physicochemical Properties

The physicochemical properties of this compound are crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing synthetic routes and formulation strategies.

Table 1: Quantitative Physicochemical Data for this compound

| Property | Value | Notes |

| Molecular Formula | C₁₃H₁₂O₃ | |

| Molecular Weight | 216.24 g/mol | |

| Melting Point | 141-145 °C | [1] |

| Boiling Point | 316.65 °C | Rough estimate[1] |

| pKa | 3.13 ± 0.10 | Predicted[1] |

| Solubility | Soluble in Methanol | [1] |

| Limited solubility in water | Due to the hydrophobic naphthalene core[2] | |

| Soluble in organic solvents | [2] | |

| Appearance | White to pale brown crystalline powder | [1] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to obtaining reliable physicochemical data. The following sections outline the methodologies for determining the key properties of this compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and biological activity. Potentiometric titration is a precise method for its determination.

Principle: A solution of this compound is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which the acid is half-neutralized, corresponding to the midpoint of the steepest portion of the titration curve.

Apparatus and Reagents:

-

pH meter with a combination glass electrode

-

Burette (50 mL, Class A)

-

Magnetic stirrer and stir bar

-

Beaker (100 mL)

-

This compound

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

Deionized water

-

Buffer solutions (pH 4.0, 7.0, and 10.0) for pH meter calibration

Procedure:

-

Calibration: Calibrate the pH meter using the standard buffer solutions.

-

Sample Preparation: Accurately weigh approximately 50-100 mg of this compound and dissolve it in a suitable volume (e.g., 50 mL) of deionized water. If solubility is low, a co-solvent such as a water/methanol mixture can be used.

-

Titration Setup: Place the beaker containing the sample solution on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution, ensuring the bulb is fully covered and not in the path of the stir bar.

-

Titration: Begin stirring the solution gently. Record the initial pH. Add the standardized NaOH solution in small increments (e.g., 0.1-0.2 mL) from the burette.

-

Data Collection: After each addition of titrant, allow the pH reading to stabilize and record the pH and the total volume of NaOH added. Continue the titration well past the equivalence point (the point of the most rapid pH change).

-

Data Analysis: Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis) to obtain the titration curve. The equivalence point is the inflection point of the curve. The pKa is the pH at the half-equivalence point (i.e., at half the volume of NaOH required to reach the equivalence point). Alternatively, a first or second derivative plot can be used to determine the equivalence point more accurately.

Determination of Aqueous Solubility by the Shake-Flask Method

Solubility is a fundamental property that dictates the bioavailability of a potential drug candidate. The shake-flask method is the gold standard for determining thermodynamic solubility.

Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., water or a buffer solution) at a constant temperature for a prolonged period to ensure equilibrium is reached between the dissolved and undissolved solute. The concentration of the compound in the saturated solution is then determined.

Apparatus and Reagents:

-

Incubator shaker with temperature control

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for concentration analysis

-

Vials with screw caps

-

This compound

-

Solvent (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in the incubator shaker. Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Centrifuge the samples at a high speed to pellet the remaining solid.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the sample if necessary and determine the concentration of this compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Solubility Calculation: The determined concentration represents the solubility of the compound in the chosen solvent at the specified temperature.

Potential Biological Activity and Signaling Pathway Interaction

While specific biological signaling pathways for this compound are not extensively documented, related naphthoic acid derivatives have been shown to interact with the Aryl Hydrocarbon Receptor (AhR).[3] The AhR is a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism, immune responses, and cell cycle control.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway: In its inactive state, the AhR resides in the cytoplasm in a complex with chaperone proteins such as heat shock protein 90 (Hsp90). Upon binding of a ligand, like certain naphthoic acid derivatives, the chaperone proteins dissociate, and the ligand-AhR complex translocates into the nucleus. In the nucleus, it forms a heterodimer with the AhR nuclear translocator (ARNT). This heterodimer then binds to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.

Conclusion

This technical guide provides a foundational understanding of the key physicochemical properties of this compound. The presented data and experimental protocols offer a practical resource for scientists and researchers engaged in the synthesis, characterization, and application of this compound. The exploration of its potential interaction with the Aryl Hydrocarbon Receptor signaling pathway highlights a possible avenue for future biological and pharmacological investigations. A thorough grasp of these fundamental characteristics is indispensable for the rational design of new chemical entities and the advancement of drug development programs.

References

- 1. The aryl hydrocarbon receptor: a perspective on potential roles in the immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 2224-00-2: 2-Ethoxy-1-naphthalenecarboxylic acid [cymitquimica.com]

- 3. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Ethoxy-1-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analysis of 2-Ethoxy-1-naphthoic acid, a significant intermediate in organic and pharmaceutical chemistry.

Molecular Structure and Properties

This compound is an organic compound featuring a naphthalene (B1677914) core substituted with an ethoxy group at the second position and a carboxylic acid group at the first position.[1] This structure imparts specific chemical reactivity and solubility characteristics, making it a valuable building block in synthesis.[1]

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular structure of this compound.

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 2224-00-2[2][3] |

| Molecular Formula | C13H12O3[2][3] |

| Molecular Weight | 216.23 g/mol [3] |

| Melting Point | 144 °C[4] |

| InChI Key | MYFBSSDLYGWAHH-UHFFFAOYSA-N[2] |

| Appearance | White crystalline solid[1][2] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are provided below.

Synthesis Protocols

There are multiple routes for the synthesis of this compound. Two common methods are detailed here.

Method 1: From 2-Hydroxy-1-naphthaldehyde (B42665)

This method involves a two-step process starting with the ethoxylation of 2-hydroxy-1-naphthaldehyde, followed by oxidation to the carboxylic acid.[2]

Protocol:

-

Step 1: Synthesis of 2-Ethoxy-1-naphthaldehyde (B42516): Dissolve 2-hydroxy-1-naphthaldehyde in absolute ethanol (B145695). Add sodium bisulfate monohydrate as a catalyst and perform a reflux reaction. After the reaction, recycle a portion of the ethanol and pour the remaining solution into purified water to precipitate 2-ethoxy-1-naphthaldehyde.[2]

-

Step 2: Oxidation to this compound: Add the 2-ethoxy-1-naphthaldehyde to acetone (B3395972) and heat until dissolved. Under alkaline conditions, add hydrogen peroxide to initiate the oxidation reaction. After the reaction is complete, recycle the acetone and acidify the solution to precipitate the final product, this compound, as a white crystalline solid.[2]

Caption: Synthesis workflow starting from 2-hydroxy-1-naphthaldehyde.

Method 2: From 2-Ethoxynaphthalene (B165321)

This alternative synthesis route begins with 2-ethoxynaphthalene and proceeds through a Grignard reaction.

Protocol:

-

Step 1: Bromination: React 2-ethoxynaphthalene with a brominating agent, such as 1,3-dibromo-5,5-dimethylhydantoin, in the presence of a catalyst to prepare 1-bromo-2-ethoxynaphthalene (B1337326).

-

Step 2: Grignard Reaction: React the 1-bromo-2-ethoxynaphthalene with magnesium powder in an organic solvent (e.g., tetrahydrofuran) to form the Grignard reagent.

-

Step 3: Carboxylation: Introduce carbon dioxide gas to the Grignard reagent.

-

Step 4: Hydrolysis: Hydrolyze the reaction mixture in an acidic aqueous solution to yield this compound.

Caption: Synthesis workflow starting from 2-ethoxynaphthalene.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

This compound can be analyzed using a reverse-phase HPLC method.

Protocol:

-

Column: Newcrom R1 HPLC column.

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid.

-

Mass Spectrometry (MS) Compatibility: For MS-compatible applications, phosphoric acid should be replaced with formic acid.

-

Applications: This method is suitable for purity analysis, isolation of impurities in preparative separation, and pharmacokinetic studies.

References

- 1. CN102249904B - Synthesis method of 2-ethoxy naphthoic acid - Google Patents [patents.google.com]

- 2. CN102249903A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 3. CAS 2224-00-2: 2-Ethoxy-1-naphthalenecarboxylic acid [cymitquimica.com]

- 4. This compound | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Synthesis of 2-Ethoxy-1-naphthoic Acid

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Ethoxy-1-naphthoic acid, a key intermediate in the synthesis of various compounds, including semisynthetic antibiotics like Nafcillin sodium.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic routes.

Introduction

This compound is a carboxylic acid derivative of naphthalene. Its synthesis is of significant interest due to its application in the pharmaceutical industry. This guide will explore three principal synthetic strategies: the ethylation of a hydroxyl precursor followed by oxidation, a Grignard-based carboxylation, and the direct ethylation of 2-hydroxy-1-naphthoic acid. Each pathway offers distinct advantages and challenges in terms of reagent availability, reaction conditions, and overall yield.

Synthesis Pathways

Three primary pathways for the synthesis of this compound are detailed below.

Pathway 1: Ethylation of 2-Hydroxy-1-naphthaldehyde (B42665) and Subsequent Oxidation

This two-step pathway commences with the ethylation of 2-hydroxy-1-naphthaldehyde to form 2-ethoxy-1-naphthaldehyde (B42516), which is then oxidized to the desired this compound. This method is advantageous due to its relatively simple and environmentally friendly production process with few byproducts.[1]

Experimental Protocol:

Step 1: Synthesis of 2-Ethoxy-1-naphthaldehyde [1]

-

Dissolve 2-hydroxy-1-naphthaldehyde in absolute ethanol (B145695).

-

Add sodium bisulfate monohydrate as a catalyst.

-

Heat the mixture to reflux.

-

After the reaction is complete, recover a portion of the ethanol by distillation.

-

Pour the remaining solution into purified water to precipitate the product.

-

Isolate the solid 2-ethoxy-1-naphthaldehyde by filtration.

Step 2: Oxidation to this compound [1]

-

Dissolve the 2-ethoxy-1-naphthaldehyde obtained in the previous step in acetone (B3395972) and heat until fully dissolved.

-

Under alkaline conditions, add hydrogen peroxide to the solution to initiate the oxidation reaction.

-

Once the reaction is complete, recover the acetone by distillation.

-

Acidify the remaining aqueous solution to precipitate the crude this compound.

-

Isolate the white crystalline solid by filtration, wash with purified water, and dry.

Quantitative Data:

| Parameter | Value | Reference |

| Overall Yield | 93.1% | [1] |

| Product Purity (HPLC) | 96.3% | [1] |

Reaction Pathway Diagram:

Diagram 1: Synthesis via Ethylation and Oxidation.

Pathway 2: Bromination of 2-Ethoxynaphthalene (B165321) and Grignard Reaction

This pathway involves the bromination of 2-ethoxynaphthalene to produce 1-bromo-2-ethoxynaphthalene (B1337326). This intermediate is then converted to a Grignard reagent, which subsequently reacts with carbon dioxide to yield the final product. This method boasts a high reaction yield and produces a product of excellent quality that does not require recrystallization.[2]

Experimental Protocol:

Step 1: Synthesis of 1-Bromo-2-ethoxynaphthalene [2]

-

Dissolve 2-ethoxynaphthalene in acetone.

-

In the presence of a catalytic amount of hydrochloric acid, react with 1,3-dibromo-5,5-dimethylhydantoin.

-

The reaction proceeds for 5-15 minutes to yield 1-bromo-2-ethoxynaphthalene.

Step 2: Grignard Reaction and Carboxylation [2]

-

Under anhydrous conditions and nitrogen protection, add a solution of 1-bromo-2-ethoxynaphthalene in an organic solvent (e.g., tetrahydrofuran) dropwise to a suspension of magnesium powder in the same solvent.

-

Reflux the mixture for 2-3 hours to form the Grignard reagent.

-

Bubble dry carbon dioxide gas through the Grignard reagent solution to perform the carboxylation.

-

Hydrolyze the reaction mixture in an acidic aqueous solution to obtain this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Overall Yield | > 80% | [2] |

| Product Purity (HPLC) | > 95% | [2] |

| Melting Point | 145 °C | [2] |

Reaction Pathway Diagram:

Diagram 2: Synthesis via Bromination and Grignard Reaction.

Pathway 3: Direct Ethylation of 2-Hydroxy-1-naphthoic Acid (Williamson Ether Synthesis)

The most direct route to this compound is the direct ethylation of 2-hydroxy-1-naphthoic acid. This reaction is a classic example of the Williamson ether synthesis, where the phenoxide ion of 2-hydroxy-1-naphthoic acid acts as a nucleophile, attacking an ethylating agent such as ethyl iodide or ethyl bromide.

Experimental Protocol (General Procedure):

-

Dissolve 2-hydroxy-1-naphthoic acid in a suitable polar aprotic solvent (e.g., acetone, DMF).

-

Add a base (e.g., potassium carbonate, sodium hydride) to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide.

-

Add an ethylating agent (e.g., ethyl iodide, ethyl bromide) to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into water.

-

Acidify the aqueous solution to precipitate the crude product.

-

Isolate the solid by filtration and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Quantitative Data:

While a specific, high-yielding protocol for this particular substrate is not detailed in the searched literature, Williamson ether syntheses are generally known to provide good to excellent yields, often exceeding 80%, depending on the specific substrates and reaction conditions.

Reaction Pathway Diagram:

Diagram 3: Synthesis via Williamson Ether Synthesis.

Product Characterization

The final product, this compound, is a white crystalline solid. Spectroscopic data is crucial for its identification and characterization.

Spectroscopic Data:

| Technique | Data | Reference |

| Molecular Formula | C13H12O3 | [3] |

| Molecular Weight | 216.24 g/mol | [3] |

| InChIKey | MYFBSSDLYGWAHH-UHFFFAOYSA-N | [3] |

| Infrared (IR) Spectrum | Available on SpectraBase | [3] |

| Nuclear Magnetic Resonance (NMR) Spectra | Available on SpectraBase | [3] |

| Raman Spectrum | Available on SpectraBase | [3] |

Conclusion

This guide has outlined three distinct and viable synthesis pathways for this compound. The choice of a particular pathway will depend on factors such as the availability and cost of starting materials, desired scale of production, and environmental considerations. The ethylation and oxidation pathway offers a simple and green approach, while the Grignard reaction route provides high yields of a very pure product. The direct Williamson ether synthesis represents the most straightforward conceptual approach. The provided experimental protocols and quantitative data serve as a valuable resource for chemists and researchers in the synthesis of this important pharmaceutical intermediate.

References

Solubility of 2-Ethoxy-1-naphthoic Acid in Organic Solvents: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Ethoxy-1-naphthoic acid in various organic solvents. Understanding the solubility of this compound is crucial for its application in organic synthesis, pharmaceutical formulation, and other research and development activities. This document outlines the experimental protocols for solubility determination and presents a logical workflow for these procedures.

Introduction to this compound

This compound, with the chemical formula C₁₃H₁₂O₃, is an aromatic carboxylic acid.[1][2] Its structure, featuring a naphthalene (B1677914) core, an ethoxy group, and a carboxylic acid moiety, suggests a complex solubility profile that is dependent on the nature of the solvent. The hydrophobic naphthalene ring generally leads to poor solubility in water, while the polar carboxylic acid and ethoxy groups can interact with a range of organic solvents.[1]

Quantitative Solubility Data

A comprehensive study on the "Solubility measurement and data correlation of this compound in twelve pure solvents at temperatures from 278.15 to 323.15 K" has been conducted by Yuan et al. and published in the Journal of Chemical Thermodynamics.[3][4][5][6] This research provides the most authoritative quantitative data on the solubility of this compound in a variety of organic solvents.

Unfortunately, the full text of this article, including the specific mole fraction solubility tables, could not be accessed during the compilation of this guide. For researchers requiring this specific quantitative data, it is highly recommended to consult the original publication.

Experimental Protocols for Solubility Determination

The determination of the solubility of a solid compound like this compound in an organic solvent is commonly performed using the gravimetric method. This method is reliable and provides accurate and reproducible results.[7]

Materials and Equipment

-

Solute: this compound (high purity)

-

Solvents: A range of organic solvents of analytical grade (e.g., methanol, ethanol, isopropanol, n-butanol, acetone, ethyl acetate, acetonitrile, toluene, cyclohexane)

-

Equipment:

-

Analytical balance (accurate to ±0.1 mg)

-

Isothermal jacketed glass vessel or temperature-controlled shaker bath

-

Magnetic stirrer and stir bars

-

Calibrated thermometer or temperature probe

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed vials or evaporating dishes

-

Drying oven or vacuum oven

-

Desiccator

-

Procedure: Gravimetric Method

-

Preparation of Saturated Solution:

-

An excess amount of this compound is added to a known volume of the selected organic solvent in the isothermal vessel.

-

The vessel is sealed to prevent solvent evaporation.

-

The mixture is continuously agitated using a magnetic stirrer at a constant, controlled temperature.

-

The system is allowed to equilibrate for a sufficient period (typically several hours) to ensure the solution is saturated. Equilibrium is confirmed by taking measurements at different time intervals until a constant concentration is observed.[8]

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, stirring is stopped, and the undissolved solid is allowed to settle.

-

A sample of the supernatant is withdrawn using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation or dissolution.

-

The withdrawn sample is immediately filtered through a syringe filter into a pre-weighed vial.

-

-

Gravimetric Analysis:

-

The exact weight of the filtered saturated solution is determined using an analytical balance.

-

The solvent is evaporated from the vial using a drying oven or vacuum oven at a temperature that ensures complete evaporation without decomposing the solute.

-

The vial containing the dried solute is cooled to room temperature in a desiccator and then weighed.

-

The drying, cooling, and weighing process is repeated until a constant weight is achieved.

-

-

Calculation of Solubility:

-

The mass of the solute is determined by subtracting the weight of the empty vial from the final constant weight of the vial with the dried solute.

-

The mass of the solvent is calculated by subtracting the mass of the solute from the initial mass of the saturated solution.

-

The solubility can then be expressed in various units, such as grams of solute per 100 g of solvent, or as a mole fraction.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the determination of the solubility of this compound using the gravimetric method.

References

- 1. CAS 2224-00-2: 2-Ethoxy-1-naphthalenecarboxylic acid [cymitquimica.com]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pharmajournal.net [pharmajournal.net]

- 8. uomus.edu.iq [uomus.edu.iq]

An In-depth Technical Guide to the Physicochemical Properties of 2-Ethoxy-1-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 2-Ethoxy-1-naphthoic acid, a key intermediate in organic synthesis. The document details experimental protocols for the determination of these physical properties and outlines the logical workflow of its synthesis, providing essential data for researchers and professionals in drug development and chemical synthesis.

Physicochemical Data of this compound

The accurate determination of melting and boiling points is crucial for the identification and purity assessment of chemical compounds. The data for this compound are summarized below.

| Property | Value |

| Melting Point | 141-145 °C[1][2] |

| Boiling Point | 316.65 °C (estimated)[1] |

Experimental Protocols

The following sections detail the standardized methodologies for determining the melting point of this compound.

Melting Point Determination by Capillary Method

The capillary method is a standard technique for the precise determination of a substance's melting point.[3]

Apparatus:

-

Melting point apparatus (e.g., DigiMelt, Mel-Temp, or Thiele tube with heating bath)[4]

-

Glass capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Watch glass

Procedure:

-

Sample Preparation: The this compound sample must be thoroughly dried and in a fine powdered form to ensure uniform heating.[4][5] If necessary, grind the crystalline solid into a fine powder using a mortar and pestle.[5]

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample on a watch glass. Invert the tube and gently tap it on a hard surface to pack the solid into the closed end.[6] The packed sample height should be approximately 2-3 mm.[5]

-

Initial Rapid Determination (Optional but Recommended): To save time, a preliminary rapid heating can be performed to find an approximate melting range. Heat the sample at a rate of 4-5°C per minute until it melts.[5]

-

Accurate Melting Point Determination:

-

Allow the apparatus to cool to at least 15°C below the approximate melting point observed in the initial determination.[6]

-

Place the loaded capillary tube into the heating block of the melting point apparatus.[4]

-

Set the heating rate to a slow and steady 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[5]

-

-

Observation and Recording:

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears. This is the onset of melting.[5][6]

-

Continue heating at the same slow rate and record the temperature at which the last solid crystal disappears, resulting in a completely transparent liquid. This marks the completion of melting.[5]

-

The recorded range between the onset and completion of melting is the melting point range of the sample. For a pure compound, this range is typically narrow.

-

-

Repeat for Accuracy: It is advisable to perform the determination at least twice with fresh samples to ensure the reproducibility of the results.[5]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for melting point determination and a common synthesis route for this compound.

Caption: Experimental workflow for melting point determination.

Caption: Synthesis of this compound.[7]

Applications in Drug Development

This compound serves as a valuable building block in the synthesis of more complex molecules. Notably, it is utilized in the preparation of various antistaphylococcal penicillins, highlighting its importance in the development of new antibiotic therapies.[8] Its structural features, including the naphthalene (B1677914) core and the carboxylic acid group, make it a versatile precursor for creating compounds with potential biological activity.[9]

References

- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 2. CN102249903A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 3. thinksrs.com [thinksrs.com]

- 4. westlab.com [westlab.com]

- 5. jk-sci.com [jk-sci.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. CN102249904B - Synthesis method of 2-ethoxy naphthoic acid - Google Patents [patents.google.com]

- 8. This compound | 2224-00-2 [chemicalbook.com]

- 9. CAS 2224-00-2: 2-Ethoxy-1-naphthalenecarboxylic acid [cymitquimica.com]

Unveiling 2-Ethoxy-1-naphthoic Acid: A Technical Guide on its Synthesis and Role as a Key Pharmaceutical Intermediate

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of 2-Ethoxy-1-naphthoic acid, focusing on its chemical synthesis and its critical role as a precursor in the production of the semisynthetic penicillin antibiotic, Nafcillin. While direct biological activity of this compound is not extensively documented in publicly available literature, its significance in the pharmaceutical landscape is intrinsically linked to the therapeutic action of its ultimate derivative.

Chemical Identity and Properties

This compound is an organic compound with the chemical formula C₁₃H₁₂O₃. It is characterized by a naphthalene (B1677914) core substituted with an ethoxy group at the 2-position and a carboxylic acid group at the 1-position.

| Property | Value |

| CAS Number | 2224-00-2 |

| Molecular Formula | C₁₃H₁₂O₃ |

| Molecular Weight | 216.23 g/mol |

| Appearance | White crystalline solid |

Synthesis of this compound

The synthesis of this compound is a multi-step process, with several reported methods. A common and efficient pathway starts from 2-hydroxy-1-naphthaldehyde (B42665).

Experimental Protocol: Two-Step Synthesis from 2-hydroxy-1-naphthaldehyde

Step 1: Synthesis of 2-Ethoxy-1-naphthaldehyde (B42516)

-

Dissolve 2-hydroxy-1-naphthaldehyde in absolute ethanol (B145695).

-

Add a catalytic amount of sodium bisulfate monohydrate.

-

The mixture is refluxed.

-

Following the reaction, a portion of the ethanol is recovered.

-

The remaining solution is poured into purified water, leading to the precipitation of 2-ethoxy-1-naphthaldehyde.[1]

Step 2: Oxidation to this compound

-

The synthesized 2-ethoxy-1-naphthaldehyde is dissolved in acetone (B3395972) with heating.

-

Under alkaline conditions, hydrogen peroxide is added to the solution to facilitate oxidation.

-

After the reaction, the acetone is recovered.

-

The solution is then acidified, resulting in the precipitation of a white crystalline solid, which is this compound.[1]

Role in the Synthesis of Nafcillin

The primary documented application of this compound is as a key intermediate in the synthesis of Nafcillin, a narrow-spectrum penicillin antibiotic effective against penicillinase-producing bacteria.

Experimental Protocol: Synthesis of Nafcillin

-

Activation of this compound: this compound is first converted to its more reactive acid chloride derivative, 2-ethoxy-1-naphthoyl chloride. This is typically achieved by reacting it with thionyl chloride in the presence of an organic base catalyst.

-

Acylation of 6-Aminopenicillanic Acid (6-APA): The core of the penicillin molecule, 6-APA, is dissolved in an organic solvent containing triethylamine.

-

The prepared 2-ethoxy-1-naphthoyl chloride solution is then added dropwise to the 6-APA solution to carry out the condensation reaction, forming Nafcillin.

-

Following the reaction, the solution undergoes a series of acidification and alkalization steps to isolate and purify the crude Nafcillin sodium.

Biological Activity Profile: An Indirect Assessment

Direct studies on the biological activity of this compound are scarce. Its significance is derived from being a crucial structural component of Nafcillin.

Mechanism of Action of Nafcillin

Nafcillin belongs to the β-lactam class of antibiotics. Its mechanism of action involves the inhibition of bacterial cell wall synthesis. Specifically, it binds to and inactivates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This disruption of the cell wall integrity leads to bacterial cell lysis and death.

Conclusion and Future Directions

This compound is a well-established and vital intermediate in the synthesis of the antibiotic Nafcillin. Detailed synthetic protocols for its preparation are available and have been optimized for industrial production. While there is a clear lack of data on the intrinsic biological activity of this compound, its role as a precursor to a clinically significant antibiotic underscores its importance in medicinal chemistry and drug development. Future research could explore the potential for this molecule or its derivatives to exhibit other pharmacological activities, thereby expanding its utility beyond its current application. However, based on current knowledge, its primary value lies in its efficient conversion to the potent antibacterial agent, Nafcillin.

References

2-Ethoxy-1-naphthoic Acid: A Comprehensive Technical Guide for Organic Synthesis and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethoxy-1-naphthoic acid is a key chemical intermediate, primarily recognized for its role in the synthesis of the semi-synthetic penicillin antibiotic, Nafcillin (B1677895). This technical guide provides an in-depth overview of its chemical and physical properties, detailed synthesis methodologies, and its application in pharmaceutical manufacturing. The document includes structured data tables for easy comparison of synthetic routes, comprehensive experimental protocols, and visualizations of the synthetic pathways and experimental workflows.

Chemical and Physical Properties

This compound is a naphthoic acid derivative characterized by an ethoxy group at the 2-position and a carboxylic acid group at the 1-position of the naphthalene (B1677914) ring.[1] It typically appears as a white to off-white crystalline solid.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2224-00-2 | [3] |

| Molecular Formula | C₁₃H₁₂O₃ | [3] |

| Molecular Weight | 216.24 g/mol | [3] |

| Melting Point | 143-146 °C | [4] |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents; limited solubility in water. | [1] |

| Appearance | White to almost white powder/crystal | [4] |

Spectroscopic Data:

While a complete, publicly available dataset of ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound is limited, some information can be inferred from related compounds and analytical techniques mentioned in the literature. High-performance liquid chromatography (HPLC) is a common method for purity assessment.[2][5]

Synthesis of this compound

Several synthetic routes for this compound have been developed, primarily documented in patent literature. These methods vary in their starting materials, reagents, and overall efficiency.

Synthesis from 2-Hydroxy-1-naphthaldehyde (B42665)

This two-step method involves the ethoxylation of 2-hydroxy-1-naphthaldehyde followed by oxidation to the carboxylic acid.[2]

Diagram 1: Synthesis from 2-Hydroxy-1-naphthaldehyde

Caption: Synthesis of this compound from 2-hydroxy-1-naphthaldehyde.

Table 2: Summary of Synthesis from 2-Hydroxy-1-naphthaldehyde

| Step | Reactants | Reagents & Conditions | Yield | Purity (HPLC) | Reference |

| 1. Ethoxylation | 2-Hydroxy-1-naphthaldehyde | Absolute Ethanol, Sodium Bisulfate Monohydrate, Reflux | - | - | [2] |

| 2. Oxidation | 2-Ethoxy-1-naphthaldehyde | Acetone, 30% NaOH, 30% H₂O₂, HCl (acidification) | 91.1-93.1% | 95.5-97.8% | [2] |

Synthesis from 2-Ethoxynaphthalene (B165321) via Grignard Reaction

This method involves the bromination of 2-ethoxynaphthalene, followed by the formation of a Grignard reagent and subsequent carboxylation.[5]

Diagram 2: Synthesis from 2-Ethoxynaphthalene

Caption: Synthesis of this compound from 2-ethoxynaphthalene.

Table 3: Summary of Synthesis from 2-Ethoxynaphthalene

| Step | Reactants | Reagents & Conditions | Yield | Purity (HPLC) | Reference |

| 1. Bromination | 2-Ethoxynaphthalene | 1,3-Dibromo-5,5-dimethylhydantoin, Acetone, HCl | - | - | [5] |

| 2. Grignard & Carboxylation | 1-Bromo-2-ethoxynaphthalene | Mg, THF, CO₂, Dilute HCl | 81-81.4% | 95.2-95.8% | [5] |

Experimental Protocols

Detailed Protocol for Synthesis from 2-Hydroxy-1-naphthaldehyde and Oxidation

Step 1: Synthesis of 2-Ethoxy-1-naphthaldehyde

-

Dissolve 2-hydroxy-1-naphthaldehyde in absolute ethanol in the presence of a catalytic amount of sodium bisulfate monohydrate.

-

Heat the mixture to reflux.

-

After the reaction is complete, recycle a portion of the ethanol.

-

Pour the remaining solution into purified water to precipitate 2-ethoxy-1-naphthaldehyde.

-

Filter and dry the product.

Step 2: Synthesis of this compound [2]

-

In a reaction vessel, dissolve 55 kg of 2-ethoxy-1-naphthaldehyde in 200 L of acetone with stirring, warming to 38 °C until dissolved.

-

Add 38 kg of 30 wt% sodium hydroxide (B78521) solution.

-

Warm the mixture to 40 °C and slowly add 33 kg of 30 wt% hydrogen peroxide.

-

Maintain the reaction temperature for 2 hours.

-

Recover the acetone by distillation.

-

To the remaining aqueous solution, add 2 kg of activated carbon, stir for 20 minutes, and filter.

-

Cool the filtrate to room temperature.

-

Acidify the solution to a pH of 3.0 by adding 25 wt% hydrochloric acid, and continue stirring for 30 minutes.

-

Filter the resulting precipitate, wash with purified water, and dry in a vacuum oven at 40-50 °C for 4 hours to obtain this compound (yield: 93.1%, purity by HPLC: 96.3%).[2]

Detailed Protocol for Synthesis from 2-Ethoxynaphthalene

Step 1: Synthesis of 1-Bromo-2-ethoxynaphthalene [5]

-

Dissolve 2-ethoxynaphthalene in 5-8 times its weight of acetone.

-

In the presence of a catalytic amount of hydrochloric acid, react with 1,3-dibromo-5,5-dimethylhydantoin (molar ratio of 2-ethoxynaphthalene to dibromo derivative to HCl is 1:0.5-0.6:0.005-0.01) for 5-15 minutes.

Step 2: Grignard Reaction and Carboxylation to form this compound [5]

-

Under anhydrous conditions and nitrogen protection, add a solution of 1-bromo-2-ethoxynaphthalene in an organic solvent (THF or 2-methyltetrahydrofuran) dropwise to a suspension of magnesium powder in the same solvent.

-

Initiate the reaction with a small amount of iodine or 1,2-dibromoethane (B42909) if necessary. The molar ratio of the bromo compound to magnesium should be 1:1.0-1.2.

-

Reflux the mixture for 2-3 hours to form the Grignard reagent.

-

Cool the reaction mixture to 0 °C and bubble dry carbon dioxide gas through the solution.

-

After the carboxylation is complete, slowly pour the reaction mixture into a cooled (0 °C) 1% dilute hydrochloric acid solution to hydrolyze the magnesium salt and precipitate the product.

-

Filter the precipitate, wash with purified water, and dry in a vacuum oven at 40-50 °C for 4 hours to yield this compound (yield: 81.4%, purity by HPLC: 95.2%).[5]

Application in Drug Development: Synthesis of Nafcillin

The primary application of this compound in drug development is as a key intermediate in the synthesis of Nafcillin, a penicillinase-resistant penicillin antibiotic.[6] The synthesis involves the conversion of this compound to its acyl chloride, followed by condensation with 6-aminopenicillanic acid (6-APA).

Diagram 3: Synthesis of Nafcillin from this compound

References

- 1. CAS 2224-00-2: 2-Ethoxy-1-naphthalenecarboxylic acid [cymitquimica.com]

- 2. CN102249903A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound | 2224-00-2 | TCI EUROPE N.V. [tcichemicals.com]

- 5. CN102249904B - Synthesis method of 2-ethoxy naphthoic acid - Google Patents [patents.google.com]

- 6. CN101456869B - Synthetic method of nafcillin sodium - Google Patents [patents.google.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Ethoxynaphthalene-1-carboxylic Acid: Discovery and History

Introduction

2-Ethoxynaphthalene-1-carboxylic acid, a derivative of naphthalene (B1677914), holds significance as a key intermediate in the synthesis of semi-synthetic penicillins, most notably Nafcillin.[1][2] This guide provides a comprehensive overview of the discovery, history, and chemical properties of this compound, with a focus on its synthesis and characterization.

Chemical Structure and Properties

| Property | Value |

| CAS Number | 2224-00-2[3] |

| Molecular Formula | C₁₃H₁₂O₃[3] |

| Molecular Weight | 216.236 g/mol [3] |

| IUPAC Name | 2-ethoxynaphthalene-1-carboxylic acid[3] |

| Synonyms | 2-Ethoxy-1-naphthoic acid[3] |

History and Discovery

While the precise date and researchers associated with the initial discovery of 2-ethoxynaphthalene-1-carboxylic acid are not extensively documented in readily available literature, its prominence grew with the development of penicillinase-resistant penicillins. The primary application of this compound is as a crucial precursor in the synthesis of Nafcillin, a narrow-spectrum antibiotic.[1][2] A key synthetic method was later detailed in a Chinese patent, outlining a two-step process starting from 2-ethoxynaphthalene (B165321).[4]

Synthesis

The most prominently documented synthesis of 2-ethoxynaphthalene-1-carboxylic acid involves a two-step process starting from 2-ethoxynaphthalene. This process includes the bromination of the naphthalene ring followed by a Grignard reaction to introduce the carboxylic acid moiety.[4]

Experimental Protocol: Synthesis of 2-Ethoxynaphthalene-1-carboxylic Acid

This protocol is based on the method described in Chinese patent CN102249904B.[4]

Step 1: Synthesis of 1-bromo-2-ethoxynaphthalene (B1337326)

-

Reaction Setup: In a reaction vessel, dissolve 2-ethoxynaphthalene in acetone.

-

Bromination: In the presence of a catalytic amount of hydrochloric acid, add 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) to the solution. The molar ratio of 2-ethoxynaphthalene to DBDMH should be approximately 1:0.5-0.6.

-

Reaction Monitoring: The reaction proceeds to form 1-bromo-2-ethoxynaphthalene.

Step 2: Synthesis of 2-Ethoxynaphthalene-1-carboxylic Acid via Grignard Reaction

-

Grignard Reagent Formation: In a separate, dry reaction flask under an inert atmosphere (e.g., nitrogen), place magnesium turnings. A solution of 1-bromo-2-ethoxynaphthalene in an anhydrous ether solvent (such as tetrahydrofuran) is then added dropwise to initiate the formation of the Grignard reagent, 2-ethoxynaphthalen-1-ylmagnesium bromide.

-

Carboxylation: The freshly prepared Grignard reagent is then reacted with solid carbon dioxide (dry ice) or by bubbling carbon dioxide gas through the solution. This step forms the magnesium salt of the carboxylic acid.

-

Hydrolysis: The reaction mixture is subsequently hydrolyzed with an acidic aqueous solution (e.g., dilute hydrochloric acid) to yield the final product, 2-ethoxynaphthalene-1-carboxylic acid, as a white crystalline solid.[4] The reported yield for this process is over 80%, with a purity of over 95% as determined by HPLC.[4]

Synthesis Workflow

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Nafcillin Sodium | C21H21N2NaO5S | CID 23667630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-ETHOXYNAPHTHALENE-1-CARBOXYLIC ACID | CAS 2224-00-2 [matrix-fine-chemicals.com]

- 4. CN102249904B - Synthesis method of 2-ethoxy naphthoic acid - Google Patents [patents.google.com]

Spectroscopic Characterization of 2-Ethoxy-1-naphthoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected spectroscopic data for 2-Ethoxy-1-naphthoic acid. Due to the limited availability of public domain experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally similar compounds and established spectroscopic principles. The guide includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in clear, tabular formats. Furthermore, it outlines standardized experimental protocols for acquiring such data and includes a visual workflow for the spectroscopic analysis of synthesized compounds. This document is intended to serve as a valuable resource for researchers in the fields of organic synthesis, analytical chemistry, and drug development.

Introduction

This compound is a derivative of naphthoic acid, a class of compounds with applications in various fields, including the synthesis of pharmaceuticals. Its structural characterization is crucial for confirming its identity and purity. Spectroscopic techniques such as NMR, IR, and Mass Spectrometry are fundamental tools for the unambiguous identification and structural elucidation of organic molecules like this compound. This guide provides a predictive analysis of its spectroscopic properties.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of related compounds such as 1-naphthoic acid, 2-naphthoic acid, 2-hydroxy-1-naphthoic acid, and other ethoxy-substituted aromatic systems.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| -COOH | 12.0 - 13.0 | Singlet (broad) | - |

| H-8 | 8.1 - 8.3 | Doublet | ~8 |

| H-4 | 7.9 - 8.1 | Doublet | ~8 |

| H-5 | 7.8 - 8.0 | Doublet | ~8 |

| H-6 | 7.5 - 7.7 | Triplet | ~7-8 |

| H-7 | 7.3 - 7.5 | Triplet | ~7-8 |

| H-3 | 7.2 - 7.4 | Doublet | ~9 |

| -OCH₂- | 4.1 - 4.3 | Quartet | ~7 |

| -CH₃ | 1.4 - 1.6 | Triplet | ~7 |

Solvent: CDCl₃ or DMSO-d₆

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| -C=O | 168 - 172 |

| C-2 | 155 - 158 |

| C-8a | 133 - 136 |

| C-1 | 130 - 133 |

| C-4a | 128 - 131 |

| C-5 | 127 - 129 |

| C-8 | 126 - 128 |

| C-6 | 125 - 127 |

| C-7 | 123 - 125 |

| C-4 | 122 - 124 |

| C-3 | 115 - 118 |

| -OCH₂- | 64 - 67 |

| -CH₃ | 14 - 16 |

Solvent: CDCl₃ or DMSO-d₆

Predicted IR Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 2980 | Medium |

| C=O (Carboxylic Acid) | 1680 - 1710 | Strong |

| C=C (Aromatic) | 1500 - 1600 | Medium-Strong |

| C-O (Ether) | 1230 - 1270 (asymmetric) | Strong |

| C-O (Ether) | 1020 - 1060 (symmetric) | Strong |

| C-O (Carboxylic Acid) | 1210 - 1320 | Strong |

Predicted Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment | Notes |

| 216 | [M]⁺ | Molecular Ion |

| 187 | [M - C₂H₅]⁺ | Loss of ethyl group |

| 171 | [M - COOH]⁺ | Loss of carboxylic acid group |

| 143 | [M - COOH - C₂H₄]⁺ | Loss of carboxylic acid and ethene |

| 115 | [C₉H₇]⁺ | Naphthalenic fragment |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data for a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-250 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind to a fine powder and press into a transparent disk using a hydraulic press.

-

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment (or pure KBr pellet).

-

Record the sample spectrum from approximately 4000 to 400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrument: A mass spectrometer, for example, with an Electrospray Ionization (ESI) or Electron Impact (EI) source.

-

Acquisition:

-

EI: Introduce the sample (often via a direct insertion probe or GC inlet). The molecules are ionized by a high-energy electron beam.

-

ESI: Infuse the sample solution directly into the ESI source. The solvent is evaporated, and the analyte is ionized.

-

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

-

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.

Caption: Workflow for the synthesis and spectroscopic characterization.

Conclusion

An In-depth Technical Guide to the Chemical Reactivity of Ethoxy and Carboxylic Acid Groups

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of two fundamental functional groups in organic chemistry and drug development: the ethoxy group and the carboxylic acid group. Understanding the distinct reactivity profiles of these groups is crucial for designing synthetic routes, predicting metabolic pathways, and developing stable, effective pharmaceutical agents. This document details their principal reactions, supported by quantitative data, detailed experimental protocols, and visual diagrams of key mechanisms and workflows.

The Ethoxy Group: A Stable Yet Reactive Moiety

The ethoxy group (–OCH₂CH₃), a common ether functionality, is generally considered to be chemically inert, making it a valuable solvent and a stable structural component in many molecules. However, under specific conditions, it participates in several important reactions.

Key Reactions of the Ethoxy Group

The most characteristic reaction of ethers, including those with an ethoxy group, is cleavage by strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr).[1][2] This reaction proceeds via a nucleophilic substitution mechanism, which can be either Sₙ2 or Sₙ1, depending on the structure of the ether.

-

Sₙ2 Mechanism: For ethers with primary or secondary alkyl groups, the reaction follows an Sₙ2 pathway. The acid protonates the ether oxygen, creating a good leaving group (an alcohol). The halide ion then acts as a nucleophile, attacking the less sterically hindered carbon.[1][2]

-

Sₙ1 Mechanism: In the case of ethers with a tertiary, benzylic, or allylic group, the cleavage occurs through an Sₙ1 mechanism due to the stability of the resulting carbocation intermediate.[1]

Aryl ethers, upon cleavage, yield a phenol (B47542) and an alkyl halide, as the sp²-hybridized carbon of the aromatic ring is resistant to nucleophilic attack.[1]

The Williamson ether synthesis is a versatile and widely used method for preparing ethers, including those containing an ethoxy group. This Sₙ2 reaction involves the reaction of a sodium ethoxide (NaOCH₂CH₃) with a primary alkyl halide. The synthesis is generally efficient, with yields often exceeding 80%.

Ethers, upon exposure to atmospheric oxygen, can undergo autoxidation to form explosive hydroperoxides and peroxides. This free-radical process is a significant safety concern, and ethers should be stored with care, often with the addition of a radical inhibitor like butylated hydroxytoluene (BHT).

The Ethoxy Group in Pharmaceuticals

The ethoxy group is present in numerous drug molecules, where it can influence physicochemical properties such as lipophilicity and metabolic stability. A key metabolic pathway for drugs containing an ethoxy group is O-deethylation, a process primarily mediated by cytochrome P450 enzymes (CYPs), particularly CYP1A2.[3] This reaction converts the ethoxy group into a hydroxyl group, often leading to a more polar metabolite that is more readily excreted. A classic example is the metabolism of phenacetin (B1679774) to its active metabolite, paracetamol (acetaminophen).[3]

Quantitative Data

| Reaction | Reactants | Conditions | Product(s) | Yield | Reference |

| Williamson Ether Synthesis | p-Acetamidophenol, Ethyl Iodide, K₂CO₃ | 2-Butanone, Reflux | Phenacetin | High | [4] |

| Williamson Ether Synthesis | Acetaminophen, Ethyl Iodide, K₂CO₃ | 2-Butanone, Reflux, 1h | Phenacetin | Not specified | [4] |

Spectroscopic Data

Ethyl Phenyl Ether (Ethoxybenzene)

| Technique | Type | Chemical Shift (δ) / Wavenumber (cm⁻¹) |

| ¹H NMR | Quartet (CH₂) | ~4.0 ppm |

| Triplet (CH₃) | ~1.4 ppm | |

| Multiplet (Aromatic) | ~6.8-7.3 ppm | |

| ¹³C NMR | Ar-O | ~159 ppm |

| O-CH₂ | ~63 ppm | |

| CH₃ | ~15 ppm | |

| Aromatic | ~114, 120, 129 ppm | |

| IR | C-O Stretch (Aryl-Alkyl Ether) | ~1245 cm⁻¹ (asymmetric), ~1040 cm⁻¹ (symmetric) |

| C-H Stretch (sp³) | ~2850-3000 cm⁻¹ | |

| C=C Stretch (Aromatic) | ~1500-1600 cm⁻¹ |

Experimental Protocols

This protocol describes the synthesis of phenacetin from acetaminophen, illustrating a typical Williamson ether synthesis.[4][5]

Materials:

-

Acetaminophen (p-hydroxyacetanilide)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Ethyl iodide (CH₃CH₂I)

-

2-Butanone (solvent)

Procedure:

-

In a round-bottom flask, combine acetaminophen, finely pulverized potassium carbonate, and 2-butanone.

-

Add ethyl iodide to the mixture.

-

Attach a reflux condenser and heat the mixture at reflux for 1 hour with stirring.

-

After cooling, add water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with a dilute NaOH solution to remove any unreacted acetaminophen, followed by a water wash.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Remove the solvent under reduced pressure to yield crude phenacetin.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol (B145695) or water) to obtain pure phenacetin.

This protocol outlines the cleavage of a simple ether, diethyl ether, using hydroiodic acid.

Materials:

-

Diethyl ether (CH₃CH₂OCH₂CH₃)

-

Concentrated hydroiodic acid (HI)

Procedure:

-

Place diethyl ether in a round-bottom flask equipped with a reflux condenser.

-

Carefully add concentrated hydroiodic acid to the flask.

-

Heat the mixture to reflux for approximately 1-2 hours.

-

Cool the reaction mixture and transfer it to a separatory funnel.

-

Add water and a suitable organic solvent (e.g., diethyl ether) to extract the product.

-

Wash the organic layer with a solution of sodium thiosulfate (B1220275) to remove any excess iodine, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Distill the organic layer to isolate the ethyl iodide product.

Visualizations

Caption: Experimental workflow for the Williamson ether synthesis of phenacetin.

Caption: Metabolic pathway of phenacetin to paracetamol.

The Carboxylic Acid Group: A Hub of Reactivity

The carboxylic acid group (–COOH) is one of the most important functional groups in organic chemistry due to its acidity and the electrophilicity of its carbonyl carbon. It serves as a precursor for a wide range of other functional groups.

Key Reactions of the Carboxylic Acid Group

Carboxylic acids are weak acids that can donate a proton to a base to form a carboxylate salt. The acidity of carboxylic acids is significantly higher than that of alcohols due to the resonance stabilization of the resulting carboxylate anion.

In the presence of an acid catalyst, carboxylic acids react with alcohols to form esters in a reversible reaction known as Fischer esterification. To drive the equilibrium towards the product, an excess of the alcohol is often used, or the water formed is removed.

Carboxylic acids react with amines to form amides. This reaction typically requires a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to activate the carboxylic acid and facilitate the nucleophilic attack by the amine. Direct reaction of a carboxylic acid and an amine at high temperatures can also yield an amide but is often less efficient.

Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄).[6] Milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally not effective for this transformation.[6]

Carboxylic acids that have a carbonyl group at the β-position (β-keto acids) readily undergo decarboxylation upon heating to yield a ketone and carbon dioxide.

Quantitative Data

pKa Values of Common Carboxylic Acids

| Carboxylic Acid | pKa |

| Formic Acid | 3.75 |

| Acetic Acid | 4.76 |

| Propanoic Acid | 4.87 |

| Benzoic Acid | 4.20 |

| p-Toluic Acid | 4.37 |

Comparative Yields for Amide Formation

| Coupling Reagent | Reactants | Conditions | Product | Yield | Reference |

| DCC/DMAP | Benzoic Acid, Aniline (B41778) | DCM, rt | Benzanilide (B160483) | ~90% | [7] |

| EDC/HOBt/DMAP | Aromatic Acids, Aromatic Amines | CH₃CN, 23°C, 14h | Amides | 61-91% | [8] |

| HATU/DIPEA | 2-Benzoylbenzoic Acid, 3-Methoxybenzohydrazide | THF, 0°C to rt | Amide | High | [9] |

Yields for Other Reactions

| Reaction | Reactants | Conditions | Product | Yield | Reference |

| Fischer Esterification | Salicylic (B10762653) Acid, Methanol (B129727) | H₂SO₄, Reflux | Methyl Salicylate (B1505791) | 94.3% | [10] |

| Reduction | p-Toluic Acid, LiAlH₄ | THF, Reflux | p-Tolylmethanol | High | General knowledge |

Spectroscopic Data

Characteristic IR and NMR Absorptions

| Functional Group | IR (cm⁻¹) | ¹H NMR (δ) | ¹³C NMR (δ) |

| Carboxylic Acid | 2500-3300 (broad O-H), 1700-1725 (C=O) | 10-13 (COOH) | 170-185 (C=O) |

| Ester | 1735-1750 (C=O), 1000-1300 (C-O) | 3.5-4.5 (O-CH) | 165-175 (C=O) |

| Amide | 3100-3500 (N-H), 1630-1680 (C=O) | 5-8.5 (NH) | 165-175 (C=O) |

Experimental Protocols

This protocol describes the synthesis of methyl salicylate (wintergreen oil).[10][11]

Materials:

-

Salicylic acid

-

Methanol

-

Concentrated sulfuric acid (catalyst)

Procedure:

-

Add salicylic acid and an excess of methanol to a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture to reflux for 1-2 hours.

-

Cool the reaction mixture and transfer it to a separatory funnel.

-

Add water and a nonpolar organic solvent (e.g., dichloromethane).

-

Wash the organic layer with a sodium bicarbonate solution to neutralize the excess acid, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent by distillation to obtain methyl salicylate.

This protocol details the synthesis of benzanilide from benzoic acid and aniline using DCC as a coupling agent.[7][12]

Materials:

-

Benzoic acid

-

Aniline

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP, catalyst)

-

Dichloromethane (B109758) (DCM, solvent)

Procedure:

-

Dissolve benzoic acid, aniline, and a catalytic amount of DMAP in dichloromethane in a round-bottom flask.

-

Cool the mixture in an ice bath.

-

In a separate flask, dissolve DCC in dichloromethane.

-

Add the DCC solution dropwise to the reaction mixture with stirring.

-

Allow the reaction to stir at room temperature for several hours or overnight.

-

The byproduct, dicyclohexylurea (DCU), will precipitate as a white solid. Remove the DCU by filtration.

-

Wash the filtrate with dilute HCl to remove excess aniline and DMAP, then with a sodium bicarbonate solution to remove unreacted benzoic acid, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield benzanilide. Recrystallize if necessary.

This protocol describes the reduction of a carboxylic acid to a primary alcohol.

Materials:

-

p-Toluic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (B95107) (THF, solvent)

-

Dilute sulfuric acid or hydrochloric acid

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), suspend LiAlH₄ in anhydrous THF.

-

In a separate flask, dissolve p-toluic acid in anhydrous THF.

-

Slowly add the p-toluic acid solution to the LiAlH₄ suspension with stirring. The reaction is exothermic.

-

After the addition is complete, heat the mixture to reflux for a few hours to ensure the reaction goes to completion.

-

Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, sequential addition of water, followed by a 15% NaOH solution, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash the solid with THF or ether.

-

Combine the organic filtrates and remove the solvent under reduced pressure.

-

The crude p-tolylmethanol can be purified by distillation or recrystallization.

Visualizations

Caption: Mechanism of Fischer Esterification.

Caption: Mechanism of DCC-mediated amide bond formation.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. studylib.net [studylib.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. growingscience.com [growingscience.com]

- 10. ivypanda.com [ivypanda.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. organic-synthesis.com [organic-synthesis.com]

A Technical Guide to Sourcing 2-Ethoxy-1-naphthoic Acid for Research Applications